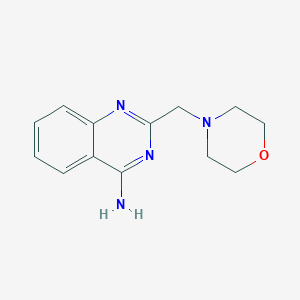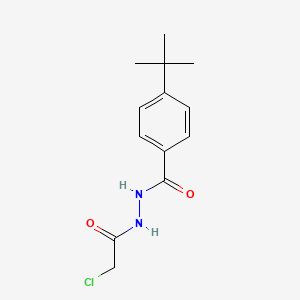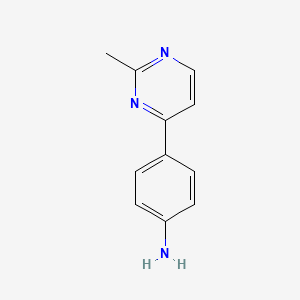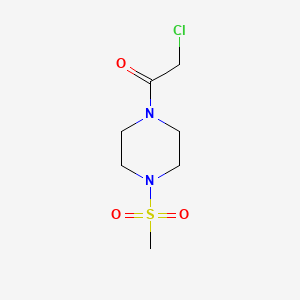
2-(Morpholin-4-ylmethyl)quinazolin-4-amine
説明
“2-(Morpholin-4-ylmethyl)quinazolin-4-amine” is a chemical compound with the IUPAC name 2-(4-morpholinylmethyl)-4-quinazolinamine . It has a molecular weight of 244.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16N4O/c14-13-10-3-1-2-4-11(10)15-12(16-13)9-17-5-7-18-8-6-17/h1-4H,5-9H2,(H2,14,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 244.3 . It is typically stored at room temperature and is available in powder form .科学的研究の応用
Synthesis and Chemical Properties
- 2-(Morpholin-4-ylmethyl)quinazolin-4-amine derivatives are synthesized under Buchwald–Hartwig conditions, showing potential in anticancer activities. This synthesis involves reacting 6-bromobenzo[h]quinazolin-4(3H)-ones with morpholine, demonstrating the compound's role in creating pharmacologically interesting molecules (Nowak et al., 2014).
Biological Activities
- These compounds have been studied for their α-glucosidase inhibition activity, indicating their potential in diabetes treatment. A structure-activity relationship study identified C-7 substituted quinazolines as promising candidates for further optimization (Ankireddy et al., 2018).
- Another area of interest is the antibacterial properties of C7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives. These compounds show potent activity against various Gram-positive and Gram-negative organisms, highlighting their potential in antimicrobial therapy (Ankireddy et al., 2019).
Pharmacological Applications
- The derivatives of this compound are being explored as inhibitors for specific ion channels like Kv 1.5, which are crucial in cardiac function. These studies provide insights into developing novel therapeutic agents for cardiovascular diseases (Finlay et al., 2016).
- They are also being investigated for their potential as DNA-dependent protein kinase inhibitors. These compounds show promise in enhancing the efficacy of ionizing radiation in cancer therapy, representing a significant advance in oncology (Cano et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-13-10-3-1-2-4-11(10)15-12(16-13)9-17-5-7-18-8-6-17/h1-4H,5-9H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDSNYVMOHIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3C(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)

![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)
![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)

![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)




![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide](/img/structure/B3372192.png)
![Acetic acid, [[(2-bromophenyl)methyl]thio]-](/img/structure/B3372195.png)
![2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B3372199.png)
![2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3372204.png)